molecular formula C11H11NO2 B2380473 6-Methoxy-4-methyl-1H-indole-2-carbaldehyde CAS No. 2287317-56-8

6-Methoxy-4-methyl-1H-indole-2-carbaldehyde

Cat. No.: B2380473
CAS No.: 2287317-56-8
M. Wt: 189.214
InChI Key: QHQFBAPACRYCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives, such as 6-Methoxy-1H-indole-2-carbaldehyde, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 6-Methoxy-1H-indole-2-carbaldehyde, includes a linear formula of C10H9NO2 and a molecular weight of 175.189 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 6-Methoxy-1H-indole-2-carbaldehyde, include a linear formula of C10H9NO2 and a molecular weight of 175.189 .

Scientific Research Applications

Novel Building Block for Trisubstituted Indoles

6-Methoxy-4-methyl-1H-indole-2-carbaldehyde serves as a versatile electrophile in indole chemistry. It reacts regioselectively with various nucleophiles, enabling the synthesis of 2,3,6-trisubstituted indole derivatives. This reaction aids in creating novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).

Synthesis of Indoloquinones

This compound is instrumental in the Dakin oxidation process of indole-7-carbaldehydes, leading to the formation of 6-methoxy-4,7-indoloquinones. The presence of methoxy groups facilitates the activation of the indole C7 position, allowing for structural variation through different functionalities at C2 and C3 positions (Alamgir et al., 2008).

Maillard Reaction Optimization

6-Methoxy-tetrahydro-β-carboline derivatives are produced using this compound in the Maillard reaction. This process is optimized for yields using LC-MS, contributing to the synthesis of various heterocyclic compounds (Goh, Mordi & Mansor, 2015).

Electrophilic and Nucleophilic Substitution Reactions

This compound showcases versatility in electrophilic and nucleophilic substitution reactions. It allows the production of 2-substituted indole-3-carbaldehydes, highlighting its potential in the synthesis of diverse indole derivatives (Yamada, Shinmyo, Nakajou & Somei, 2012).

Development of Antioxidant and Cytotoxicity Properties

In vitro investigations reveal that various 6-methoxytetrahydro-β-carboline derivatives synthesized using this compound exhibit antioxidant and cytotoxicity properties. This finding is significant for exploring potential therapeutic applications (Goh, Koh, Yam, Azhar, Mordi & Mansor, 2015).

Contribution to Asymmetric Synthesis

The compound is used in the synthesis of optically active indole-2-carbaldehydes, which are crucial in asymmetric synthesis. This application is pivotal in creating specific molecular configurations for various chemical and pharmaceutical purposes (Golantsov, Karchava, Starikova, Dolgushin & Yurovskaya, 2005).

Safety and Hazards

Safety and hazard information for similar compounds, such as 5-Methoxyindole, include hazard statements H315 - H319 - H335, indicating potential risks for skin and eye irritation, and respiratory system irritation .

Properties

IUPAC Name

6-methoxy-4-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-9(14-2)5-11-10(7)4-8(6-13)12-11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQFBAPACRYCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.